molecular formula C15H22N2O4 B3195460 Dibutyl 2,4-dicyanopentanedioate CAS No. 90825-51-7

Dibutyl 2,4-dicyanopentanedioate

Cat. No. B3195460
CAS RN: 90825-51-7
M. Wt: 294.35 g/mol
InChI Key: WQOJTVBJGICSPV-UHFFFAOYSA-N
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Description

Dibutyl 2,4-dicyanopentanedioate (DBDCPD) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a derivative of malonic acid and is commonly used as a precursor in the synthesis of various organic compounds. DBDCPD has been extensively studied for its unique properties, and its potential applications in the fields of pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Preservative Uses in Various Industries

  • 1,2-Dibromo-2,4-dicyanobutane (DBDCB) , a compound similar to Dibutyl 2,4-dicyanopentanedioate, is noted for its use as a preservative against bacteria, yeasts, and molds in products such as latex paints, emulsions, metal-working fluids, adhesives, and wood preservatives. This indicates potential preservative applications for this compound in similar contexts (2002).

Polymerization and Material Science

  • In the field of polymerization and material science, 2,4-Pentanedione derivatives have been studied. These are structurally and electronically related to this compound. Research on such derivatives involves the formation of dinuclear monomeric complexes with potential applications in material sciences (Sánchez et al., 2004).

Applications in Fuel and Biofuel Mixtures

  • Dibutyl Ether (DBE) , another compound with some resemblance to this compound, has been studied in mixtures relevant to fuels and biofuels. This suggests potential applications of this compound in the energy sector, particularly in the formulation of fuel mixtures (Aguilar et al., 2012).

Cosmetic Industry Usage

  • Dibutyl Adipate , a structurally related compound, is used in cosmetics as a plasticizer, skin-conditioning agent, and solvent. This indicates potential applications for this compound in cosmetic formulations (Andersen, 2006).

properties

IUPAC Name

dibutyl 2,4-dicyanopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-5-7-20-14(18)12(10-16)9-13(11-17)15(19)21-8-6-4-2/h12-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOJTVBJGICSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC(C#N)C(=O)OCCCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00756757
Record name Dibutyl 2,4-dicyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00756757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90825-51-7
Record name Dibutyl 2,4-dicyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00756757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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